2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde
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Overview
Description
2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde: is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a benzaldehyde group and a phenylprop-2-enyl ether linkage, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde typically involves the reaction of benzaldehyde with 3-phenylprop-2-en-1-ol under acidic or basic conditions to form the desired ether linkage . The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide, depending on the specific synthetic route chosen .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted ethers and other derivatives
Scientific Research Applications
2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The phenylprop-2-enyl ether linkage may also interact with cellular membranes, affecting their structure and function .
Comparison with Similar Compounds
Benzaldehyde: A simpler aldehyde with a single benzene ring and an aldehyde group.
Cinnamaldehyde: Contains a phenylprop-2-enyl group but lacks the ether linkage.
Vanillin: Contains both an aldehyde and an ether group but with different substituents on the benzene ring.
Uniqueness: 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is unique due to its combination of an aldehyde group and a phenylprop-2-enyl ether linkage, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-13-15-10-4-5-11-16(15)18-12-6-9-14-7-2-1-3-8-14/h1-11,13H,12H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEVBWDPWMNWHA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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